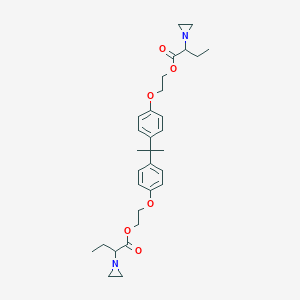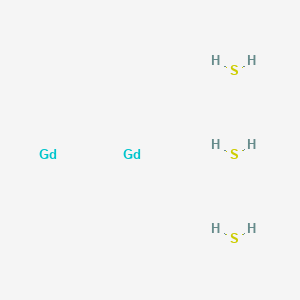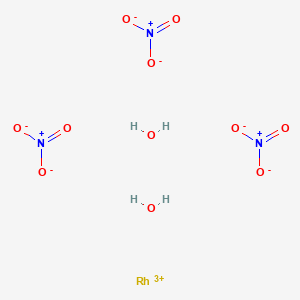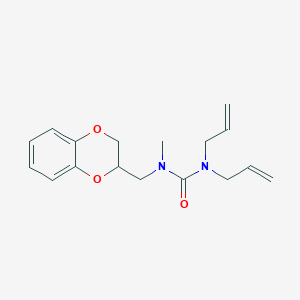
Carbostyril, 1,3-dimethyl-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the carbostyril family, which is known for its diverse biological activities. Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl-, is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It may also act as an inhibitor of oxidative stress, which is implicated in the development of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Carbostyril, 1,3-dimethyl-4-ethyl-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of reactive oxygen species, which are implicated in oxidative stress. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Carbostyril, 1,3-dimethyl-4-ethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on carbostyril, 1,3-dimethyl-4-ethyl-. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is in the study of its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and to develop novel therapeutic agents based on its properties.
Méthodes De Synthèse
Carbostyril, 1,3-dimethyl-4-ethyl-, can be synthesized using various methods, including the reaction of 1,3-dimethyl-4-ethylbenzene with chloroacetyl chloride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dimethyl-4-ethylbenzene with acetic anhydride, followed by cyclization with concentrated hydrochloric acid. These methods have been optimized to produce high yields of pure carbostyril, 1,3-dimethyl-4-ethyl-.
Applications De Recherche Scientifique
Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
15112-97-7 |
|---|---|
Nom du produit |
Carbostyril, 1,3-dimethyl-4-ethyl- |
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
Clé InChI |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
SMILES canonique |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Autres numéros CAS |
15112-97-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



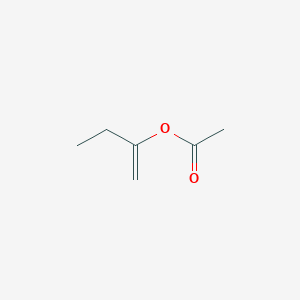
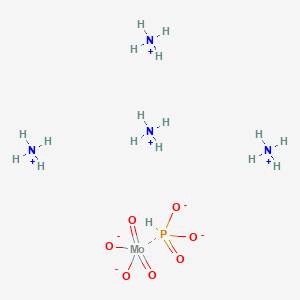
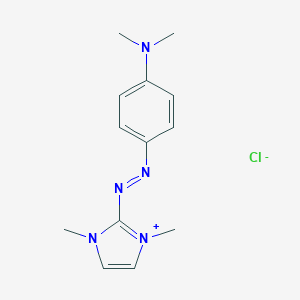
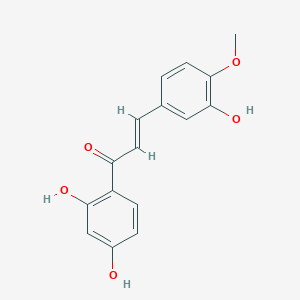
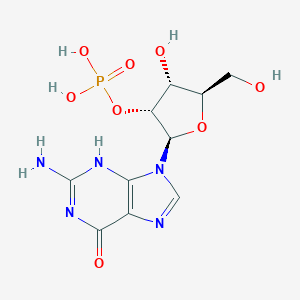
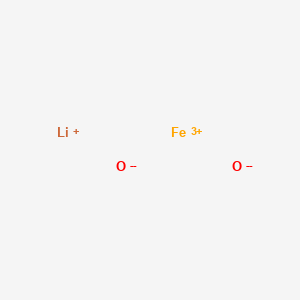
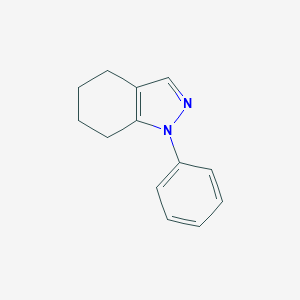
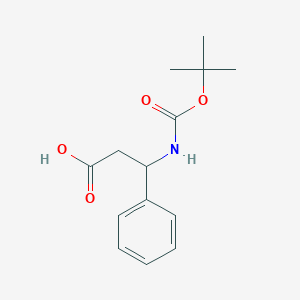
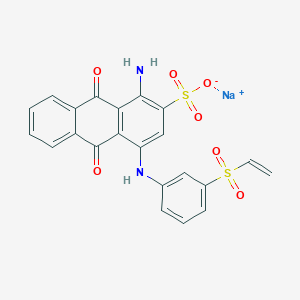
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
